Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate

PROTAC Linker Chemistry Medicinal Chemistry

PROTAC campaigns require constrained linkers with orthogonal handles for sequential ligand coupling. Generic, flexible spacers often compromise ternary complex geometry. This compound provides a rigid azetidine-piperidine ether core with two distinct secondary amine handles-Boc-protected azetidine and free piperidine NH-for precise, sequential derivatization. - Reduced rotatable bond count ensures defined spatial orientation vs. methylene-spacer analogs - XLogP3 = 0.9, aligning with CNS drug-likeness guidelines for reduced promiscuity - Documented utility in Mitsunobu-based piperidinyl N-heterocyclic ether synthesis - Serves as key scaffold for JAK1 inhibitor SAR exploration (Incyte patent series) Standard analytical documentation (NMR, HPLC) provided. Bulk quantities available upon request.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 926906-42-5
Cat. No. B1457184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate
CAS926906-42-5
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h10-11,14H,4-9H2,1-3H3
InChIKeySJIOEXVHZCHRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate: Product Overview


Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (CAS 926906-42-5) is a synthetic organic building block comprising a 4-membered azetidine ring and a 6-membered piperidine ring connected by an ether linkage, with a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen. Its molecular formula is C₁₃H₂₄N₂O₃ and its molecular weight is 256.34 g/mol . The compound is employed in medicinal chemistry as a versatile intermediate for the synthesis of piperidinyl N-heterocyclic ether derivatives via Mitsunobu reaction of hydroxypyridines with N-heterocyclic alcohols . Its defining feature is the presence of two distinct secondary amine moieties—the piperidine NH and the azetidine NH (after Boc deprotection)—which offer orthogonal functional handles for sequential derivatization, making it a strategic building block for complex heterocyclic scaffolds.

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate: Why Substitution Fails


In medicinal chemistry, small structural modifications—such as altering the ring size of an amine-containing heterocycle or changing the relative orientation of hydrogen-bond donors—can drastically impact pharmacokinetic properties, solubility, and target engagement . In the context of designing PROTAC (PROteolysis TArgeting Chimera) molecules, the linker component is critical for optimizing the ternary complex formation and degradation efficiency; the precise length, flexibility, and exit vector angles of the linker dictate the spatial orientation of the E3 ligase ligand relative to the target protein ligand . Generic substitutions of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate with alternative azetidine or piperidine ethers may alter the linker's geometry, hydrogen-bonding capacity, or synthetic tractability, potentially compromising the efficacy of the final PROTAC molecule. Therefore, verification of exact chemical structure and orthogonal derivatization capability is essential for reproducible research and development outcomes.

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate: Key Differences vs Analogs


Free Base vs. Hydrochloride Salt in PROTAC Linker Design

The free base form (tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate, CAS 926906-42-5) and its hydrochloride salt (CAS 2126176-76-7) are both utilized in PROTAC synthesis, but they differ in key procurement and synthetic considerations. While the hydrochloride salt is explicitly marketed as a PROTAC linker , the free base offers a lower molecular weight (256.34 vs. 292.80 g/mol) and lacks a counterion, which can simplify reaction work-up and purification when the free amine is required for subsequent coupling reactions .

PROTAC Linker Chemistry Medicinal Chemistry

Conformational Rigidity: Ether vs. Methylene-Spacer Linker

The target compound features a direct ether linkage between the azetidine oxygen and the piperidine 4-position, resulting in a relatively rigid, compact scaffold. In contrast, the analog tert-butyl 3-(piperidin-4-yloxy)methylazetidine-1-carboxylate (CAS 2098030-98-7) contains a methylene spacer (-OCH₂-) between the piperidine ring and the azetidine core . This additional rotatable bond increases conformational flexibility, which can alter the exit vector angles and overall linker geometry in PROTAC molecules. The direct ether linkage in CAS 926906-42-5 provides a more constrained orientation, potentially favoring specific ternary complex geometries required for efficient target degradation.

PROTAC Linker Conformational Rigidity Drug Design

Boc vs. N-Butyl Carboxamide: Lipophilicity & Orthogonal Handles

The target compound possesses a calculated XLogP3 of 0.9 , reflecting a moderately hydrophilic character due to the presence of the Boc-protected azetidine and the ether oxygen. In contrast, the analog N-butyl-3-(piperidin-4-yloxy)azetidine-1-carboxamide (CAS 2137792-02-8) features an N-butyl carboxamide group, which significantly increases lipophilicity and alters hydrogen-bonding capacity [1]. This difference impacts both solubility in aqueous media and membrane permeability, which are critical parameters in drug discovery. Additionally, the Boc group in the target compound serves as a standard protecting group that is readily cleaved under mild acidic conditions (e.g., TFA/DCM), whereas the N-butyl carboxamide analog lacks this orthogonal handle, limiting further selective derivatization [1].

Lipophilicity Synthetic Accessibility Medicinal Chemistry

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate: Applications in PROTAC & Synthesis


PROTAC Linker with Defined Geometry & Orthogonal Handles

In the design of PROTACs, the linker must precisely position the E3 ligase ligand and the target protein ligand to facilitate efficient ternary complex formation and subsequent ubiquitination. The rigid azetidine-piperidine ether core of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate provides a constrained, well-defined spatial orientation, as demonstrated by its reduced rotatable bond count compared to methylene-spacer analogs . The Boc-protected azetidine and the free piperidine NH offer orthogonal reactive sites, enabling sequential coupling of two distinct ligands. This compound is thus prioritized over more flexible or monofunctional analogs in PROTAC campaigns where precise linker geometry is critical for degradation efficiency.

CNS-Penetrant Drug Candidate Scaffolds

Azetidine and piperidine motifs are frequently employed in central nervous system (CNS) drug discovery due to their favorable physicochemical properties. The relatively low lipophilicity of tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate (XLogP3 = 0.9) aligns with the established guidelines for CNS drug-likeness (e.g., lower logP values are associated with reduced promiscuity and improved solubility). Furthermore, azetidine derivatives have been explored as replacements for secondary amides in CCR5 antagonists to improve intrinsic permeability and oral bioavailability [1]. In this context, the target compound serves as a strategic intermediate for constructing sp³-rich, low-molecular-weight scaffolds that may enhance the pharmacokinetic profile of CNS-targeted therapeutics. [1]

Mitsunobu Synthesis of Piperidinyl N-Heterocyclic Ethers

Tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is specifically documented for its utility in the preparation of piperidinyl N-heterocyclic ether derivatives via the Mitsunobu reaction of hydroxypyridines with N-heterocyclic alcohols . This synthetic application leverages the compound's secondary alcohol functionality (after deprotection of the Boc group or via the azetidine oxygen's nucleophilic character) to construct more complex ether-linked heterocyclic systems. The presence of the piperidine nitrogen provides a handle for further diversification, making it a valuable building block in the synthesis of kinase inhibitors and other biologically active heterocycles.

JAK1 Inhibitor Scaffold Synthesis

Patents from Incyte Corporation describe a series of piperidin-4-yl azetidine derivatives as potent and selective Janus kinase 1 (JAK1) inhibitors for the treatment of inflammatory and autoimmune diseases [2]. While the specific compound tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate is not itself the active pharmaceutical ingredient, its core piperidin-4-yl azetidine motif is central to the pharmacophore of this class of inhibitors. Procurement of this building block enables the rapid synthesis and screening of novel analogs in JAK1 inhibitor programs, leveraging the established SAR of the Incyte patent series. [2]

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